molecular formula C9H8BBrO4 B14029571 3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid

3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B14029571
M. Wt: 270.87 g/mol
InChI Key: VUKKCHDLBHYYBD-UHFFFAOYSA-N
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Description

3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid is an organoboron compound that features a bromine atom and a boronic ester group attached to a benzoic acid core. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the bromination of a benzoic acid derivative followed by the introduction of the boronic ester group. One common method involves the reaction of 3-bromo-5-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of diverse products. Its combination of a bromine atom and a boronic ester group makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H8BBrO4

Molecular Weight

270.87 g/mol

IUPAC Name

3-bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid

InChI

InChI=1S/C9H8BBrO4/c11-8-4-6(9(12)13)3-7(5-8)10-14-1-2-15-10/h3-5H,1-2H2,(H,12,13)

InChI Key

VUKKCHDLBHYYBD-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC(=CC(=C2)Br)C(=O)O

Origin of Product

United States

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